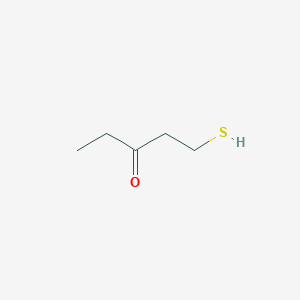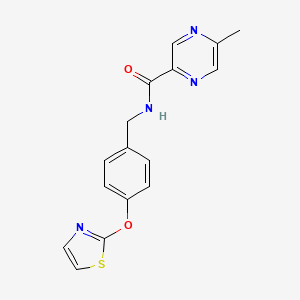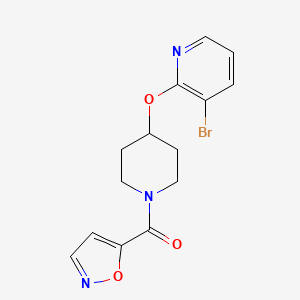![molecular formula C20H22N4O3 B2710072 3-benzyl-N-cyclopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921580-06-5](/img/structure/B2710072.png)
3-benzyl-N-cyclopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectra can be recorded on a PerkinElmer Spectrum 3FT-IR spectrometer . Additionally, 1H and 13C NMR can be recorded on a Bruker Avance II UltraShield Plus spectrometer in DMSO-d6 or CDCl3, with TMS as an internal standard .Chemical Reactions Analysis
The reductive condensation of 6-cyano-5-methyl-pyrido [2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave the precursor 3 which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. The compound is a faint yellow solid . Its molecular formula is C20H22N4O3 and it has a molecular weight of 366.421.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Novel Heterocyclic Compounds Synthesis : Studies have explored the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products like visnaginone and khellinone. These compounds exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, hinting at the potential pharmacological applications of structurally similar compounds (Abu‐Hashem et al., 2020).
Antimicrobial Activity : Derivatives of thieno[2,3-d]pyrimidine have been synthesized and found to exhibit antimicrobial activity against strains such as Proteus vulgaris and Pseudomonas aeruginosa. This suggests the potential of pyrrolo[3,2-d]pyrimidine derivatives in developing new antimicrobial agents (Kolisnyk et al., 2015).
Antitumor and Antiviral Activities : Pyrazolo[3,4-d]pyrimidine ribonucleosides have been synthesized and tested for their biological activity, showing significant activity against measles in vitro and moderate antitumor activity against leukemia. These findings underscore the potential for pyrrolo[3,2-d]pyrimidine derivatives in antiviral and anticancer drug development (Petrie et al., 1985).
Chemical Structure and Properties
Supramolecular Aggregation Insights : Research on thiazolo[3,2-a]pyrimidines has provided insights into their conformational features and supramolecular aggregation, critical for understanding the chemical behavior and potential applications of pyrrolo[3,2-d]pyrimidine derivatives in materials science and pharmaceuticals (Nagarajaiah & Begum, 2014).
Multi-stimuli-responsive Properties : Studies on 1,8-naphthalimide derivatives connected to benzamides have revealed aggregation-enhanced emission and multi-stimuli-responsive properties. This research hints at the possible applications of pyrrolo[3,2-d]pyrimidine derivatives in the development of new materials for sensors and optoelectronic devices (Srivastava et al., 2017).
Mecanismo De Acción
Target of Action
The compound “3-benzyl-N-cyclopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a pyrrolopyrazine derivative . Pyrrolopyrazine derivatives are known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, the targets of this compound could potentially be enzymes or receptors involved in these biological processes.
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it’s likely that multiple pathways could be affected .
Result of Action
The molecular and cellular effects of “3-benzyl-N-cyclopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” would depend on its specific targets and mode of action. Given the range of activities exhibited by pyrrolopyrazine derivatives, the effects could potentially include changes in cell growth, inflammation, viral replication, and other cellular processes .
Propiedades
IUPAC Name |
3-benzyl-N-cyclopentyl-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-23-12-15(18(25)21-14-9-5-6-10-14)16-17(23)19(26)24(20(27)22-16)11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H,21,25)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQOPLQNHMUIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-N-cyclopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2709989.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2709990.png)
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2709991.png)

![2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid](/img/structure/B2709993.png)
![2-amino-7-bromo-4-[4-(tert-butyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2709996.png)

![3-[(3,5-Difluorobenzyl)thio]-8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2710000.png)




![3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e]imidazo[1,2-c]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2710007.png)
![4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium](/img/structure/B2710008.png)